3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Description

Significance of Pyrimidinedione Scaffolds in Contemporary Chemical Synthesis

The pyrimidinedione scaffold is a cornerstone in medicinal chemistry and materials science due to its unique structural and chemical properties. The core is a planar, aromatic six-membered ring containing two nitrogen atoms, which provides a rigid framework that can be readily functionalized at multiple positions (N1, N3, C5, and C6). This synthetic accessibility allows for the creation of large, diverse libraries of compounds for biological screening.

The significance of this scaffold is underscored by its presence in a multitude of bioactive molecules. mdpi.com For instance, the well-known anticancer drug 5-Fluorouracil operates by inhibiting DNA synthesis in tumor cells. nih.gov Other derivatives have found applications as herbicides, such as saflufenacil, and pesticides, like terbacil. mdpi.com The structural motif is also central to antiviral medications, including the anti-HIV drug zidovudine. mdpi.com Researchers continue to explore pyrimidinedione derivatives for a wide range of therapeutic targets, designing novel compounds as inhibitors for enzymes like PARP-1 and eEF-2K.

The reactivity of the uracil (B121893) ring allows for various chemical transformations, including alkylation, nitration, oxidation, and sophisticated cross-coupling reactions like the Suzuki–Miyaura and Sonogashira–Hagihara reactions. beilstein-journals.orgbyjus.com This versatility makes the pyrimidinedione scaffold an attractive starting point for the synthesis of complex molecular architectures and fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines. nih.gov

Structural Framework and Research Context of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

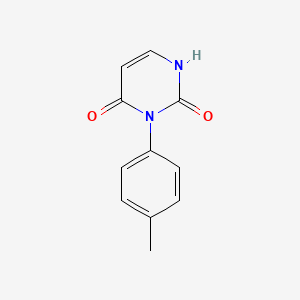

The compound this compound, also known as 3-(p-tolyl)uracil, features the characteristic pyrimidinedione ring substituted at the N3 position with a p-tolyl group. This substituent consists of a phenyl ring with a methyl group at the para position.

Structural Framework:

Pyrimidinedione Core: A planar, six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4.

p-Tolyl Group: An aromatic ring attached to the N3 atom. The methyl group on this ring introduces lipophilicity and can influence electronic properties and steric interactions.

While this compound itself is not the subject of extensive, dedicated research literature, it represents a classic example of an N-aryl substituted uracil. Compounds with this structural motif are frequently synthesized within the context of broader studies on pyrimidinedione derivatives. For example, research on related compounds like 1,3-di-m-tolyl derivatives has been conducted to explore their potential as antitumor agents. rsc.org The synthesis of such molecules is often pursued to establish structure-activity relationships (SAR), where the aryl group is systematically varied to optimize biological activity against a specific target. nih.gov

The synthesis of the title compound would likely proceed through established methods for N-arylation of uracils or by constructing the ring from precursors already containing the p-tolyl moiety, such as p-tolyl isocyanate or p-toluidine (B81030). mdpi.comprepchem.comresearchgate.net

Historical Development and Evolution of Synthetic Methodologies for Pyrimidinedione Systems

The history of pyrimidinedione synthesis dates back over a century, with the first modified uracil being synthesized in 1906. nih.govbeilstein-journals.org Early and classical methods for constructing the uracil ring often involved the condensation of simple, readily available precursors. One of the most widely used traditional methodologies is the reaction between urea (B33335) and malic acid in the presence of fuming sulfuric acid. mdpi.combyjus.com Another straightforward laboratory synthesis involves the hydrolysis of cytosine with water to yield uracil and ammonia. byjus.com

Over the decades, synthetic methodologies have evolved significantly, moving from harsh reaction conditions to more efficient, versatile, and selective processes. The development of modern organic synthesis has introduced a plethora of new techniques for creating and functionalizing the pyrimidinedione core.

Key advancements include:

Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the assembly of the pyrimidine (B1678525) core in a single step from three or more starting materials, offering high atom economy and efficiency.

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Sonogashira reactions have enabled the direct introduction of aryl, vinyl, and alkynyl groups at the carbon positions of the uracil ring, which was previously challenging. nih.gov More advanced palladium-catalyzed carbonylative multicomponent reactions have been used to build highly substituted uracil derivatives from simple precursors. mdpi.com

Direct C-H Functionalization: More recent research has focused on the direct functionalization of C-H bonds on the uracil ring, avoiding the need for pre-functionalized starting materials. digitellinc.com

Generation of Reactive Intermediates: The synthesis of novel uracil derivatives has been achieved through the generation of highly reactive intermediates like "uracilyne," which can then be trapped in cycloaddition reactions to form complex, functionalized products. digitellinc.com

The table below summarizes the evolution of these synthetic approaches.

| Era | Methodology | Description | Key Reactants |

|---|---|---|---|

| Early 20th Century | Classical Condensation | Condensation of a C3-unit with a urea-based component under harsh acidic conditions. mdpi.combyjus.com | Urea, Malic Acid |

| Mid-20th Century | Ring Closure Reactions | Cyclization of pre-formed acyclic precursors containing the necessary N-C-N and C-C-C fragments. | β-Alanine derivatives, Isocyanates |

| Late 20th Century | Multicomponent Reactions | One-pot synthesis involving three or more components to rapidly build molecular complexity. | Aldehydes, β-Ketoesters, Urea |

| 21st Century | Metal-Catalyzed Cross-Coupling | Direct functionalization of the uracil ring using palladium, copper, or other transition metal catalysts. nih.gov | Halogenated Uracils, Boronic Acids, Alkynes |

| Contemporary | Advanced Strategies | Includes C-H activation and the use of reactive intermediates like heteroarynes for novel transformations. digitellinc.com | Uracil-iodonium salts, Trapping agents |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJHDIINIMWJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551429 | |

| Record name | 3-(4-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4260-41-7 | |

| Record name | 3-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 P Tolyl Pyrimidine 2,4 1h,3h Dione and Analogous Structures

Established Synthetic Routes to Pyrimidinediones

Traditional synthetic strategies for pyrimidinediones have been refined over decades, providing reliable pathways to this important heterocyclic core. These methods often involve the assembly of the ring from acyclic precursors through condensation, cyclization, and multi-component reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for building molecular complexity. nih.govyoutube.com The Biginelli reaction, first reported in 1893, is a classic MCR for the synthesis of dihydropyrimidinones, which are closely related precursors to pyrimidinediones. nih.govmdpi.com This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) under acidic conditions. nih.gov

A more contemporary example is the four-component reaction used to synthesize derivatives analogous to the target structure, such as 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com This reaction combines an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine (p-toluidine), and carbon monoxide in the presence of a palladium catalyst. mdpi.com The process is notable for its convergence, rapidly assembling a complex uracil (B121893) derivative in a single operation with good yield. mdpi.com MCRs are valued for their operational simplicity and ability to generate diverse libraries of compounds efficiently. nih.gov

Table 1: Four-Component Synthesis of a 1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Analog

| Reactant/Reagent | Role | Reference |

| 2-chloro-1-phenylethan-1-one | α-chloroketone | mdpi.com |

| Cyclohexyl isocyanate | Aliphatic isocyanate | mdpi.com |

| p-Toluidine (B81030) | Primary aromatic amine | mdpi.com |

| Carbon Monoxide (CO) | Carbonyl source | mdpi.com |

| Pd(OAc)₂ / PPh₃ | Catalyst system | mdpi.com |

| NEt₃ | Base | mdpi.com |

| Tetrahydrofuran (THF) | Solvent | mdpi.com |

| Product | 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | mdpi.com |

The cyclization of precursors containing a pre-formed urea or isocyanate moiety is a fundamental and widely used strategy for constructing the pyrimidinedione ring. researchgate.netrsc.org Isocyanates are versatile intermediates that can react with amines to form N,N'-disubstituted ureas. asianpubs.orgbeilstein-journals.org For the synthesis of a 3-(p-tolyl) substituted pyrimidinedione, p-tolyl isocyanate would be a key starting material, or a urea derived from p-toluidine.

In some multi-component syntheses, a non-symmetrical urea is formed in situ. For instance, the reaction between cyclohexyl isocyanate and p-toluidine can generate 1-cyclohexyl-3-(p-tolyl)urea, which then undergoes a chemo-selective acylation and subsequent cyclization to form the final pyrimidinedione product. mdpi.com This approach, where the urea is generated and consumed in the same reaction vessel, streamlines the synthetic process. The general principle involves reacting a urea or thiourea (B124793) derivative with a three-carbon fragment that has reactive functional groups at the 1 and 3 positions, leading to ring closure. bu.edu.eg

Condensation reactions are central to the synthesis of the pyrimidine (B1678525) nucleus. The most common and versatile method involves the condensation of a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine, with a 1,3-bifunctional three-carbon component. bu.edu.eg Examples of the three-carbon component include malonic esters, β-ketoesters, and α,β-unsaturated ketones. mdpi.comresearchgate.net

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. Palladium catalysis, in particular, has been instrumental in developing novel routes to complex heterocycles. internationaljournalcorner.com Palladium-catalyzed carbonylation is a powerful tool for introducing a carbonyl group (C=O) into a molecule using carbon monoxide. nih.gov

This strategy is exemplified in the four-component synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com In this reaction, a palladium catalyst facilitates the carbonylation of an α-chloroketone to form a β-ketoacylpalladium intermediate. This key intermediate then reacts with the in situ generated urea, leading to acylation and cyclization to furnish the uracil derivative in a 73% yield. mdpi.com The use of a palladium catalyst is crucial for activating the substrates and orchestrating the bond-forming events under controlled conditions, often at elevated temperature and pressure. mdpi.comnih.gov

Table 2: Conditions for Palladium-Catalyzed Synthesis of a Uracil Analog

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂ (trimeric) | mdpi.com |

| Ligand | PPh₃ (Triphenylphosphine) | mdpi.com |

| Carbon Monoxide Pressure | 27 atm | mdpi.com |

| Temperature | 110 °C | mdpi.com |

| Reaction Time | 10 hours | mdpi.com |

| Solvent | Anhydrous THF | mdpi.com |

Advancements in Green Chemistry for Pyrimidinedione Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyrimidinediones. These approaches aim to reduce waste, eliminate the use of hazardous solvents and reagents, and improve energy efficiency.

A significant focus of green chemistry is the development of solvent-free and catalyst-free reactions. orientjchem.orghilarispublisher.com Solvent-free, or "neat," reactions minimize pollution and can lead to improved yields and shorter reaction times. The Biginelli reaction, for example, can be performed efficiently by heating a mixture of an aldehyde, a β-ketoester, and urea without any solvent. nih.govorientjchem.org

Microwave irradiation has emerged as a powerful tool in green synthesis, often enabling solvent-free reactions to proceed rapidly and with high yields. pastic.gov.pkresearchgate.net The synthesis of uracil (pyrimidine-2,4-(1H,3H)-dione) from urea and propiolic acid can be achieved in just 20 seconds under microwave irradiation without a solvent, a dramatic improvement over conventional heating methods. researchgate.net

In addition to solvent-free methods, catalyst-free approaches are also being explored. While many reactions require a catalyst, some pyrimidine syntheses can proceed efficiently under thermal conditions in environmentally benign solvent systems, such as a water-ethanol mixture. researchgate.net These methods avoid the cost and potential toxicity associated with metal catalysts and simplify product purification. researchgate.netresearchgate.netmdpi.com The development of such methodologies represents a significant step towards more sustainable routes for producing pyrimidinedione derivatives. hilarispublisher.com

Table 3: Examples of Green Synthetic Approaches to Pyrimidinediones

| Reaction Type | Conditions | Key Features | Reference(s) |

| Biginelli Reaction | Aromatic aldehydes, β-ketoesters, urea; heated | Solvent-free, one-pot | orientjchem.org |

| Cyclo-condensation | Guanidinobenzimidazole, active methylene (B1212753) compounds; reflux | Solvent-free | hilarispublisher.com |

| Uracil Synthesis | Urea, propiolic acid; microwave irradiation (20 sec) | Solvent-free, catalyst-free, rapid | researchgate.net |

| Fused Pyrimidine Synthesis | Substituted benzaldehydes, barbituric acid; 60 °C | Catalyst-free, water-ethanol solvent | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyrimidinedione derivatives. nih.govnih.gov This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netsemanticscholar.org The synthesis of various aryl-substituted pyrimidinediones and related fused systems has been successfully achieved using microwave irradiation. nih.govresearchgate.net

In a typical microwave-assisted approach, a mixture of the starting materials, such as a substituted urea, an active methylene compound, and an aldehyde or its equivalent, are irradiated in a suitable solvent or under solvent-free conditions. researchgate.net For instance, the three-component condensation of 3-amino-5-alkylthio-1,2,4-triazoles with aromatic aldehydes and acetoacetamides under microwave irradiation provides a rapid and efficient route to fused dihydropyrimidine (B8664642) derivatives. nih.gov

The advantages of MAOS are particularly evident in multicomponent reactions (MCRs), where the efficiency of forming complex molecules from simple precursors is greatly enhanced. nih.gov The high temperatures and pressures achievable in a sealed microwave vessel can accelerate reaction rates and drive reactions to completion in a fraction of the time required by conventional methods.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Pyrimidine Derivatives

| Entry | Reactants | Method | Reaction Time | Yield (%) | Reference |

| 1 | 3-Amino-5-alkylthio-1,2,4-triazole, Aromatic aldehyde, Acetoacetamide | Conventional | 12-24 h | 60-75 | nih.gov |

| 2 | 3-Amino-5-alkylthio-1,2,4-triazole, Aromatic aldehyde, Acetoacetamide | Microwave | 10-20 min | 85-95 | nih.gov |

| 3 | 1-[2,4-dihydroxy-5-(aryl acryloyl)phenyl]-aryl propenones, Isoniazide | Conventional | 8-10 h | 65-72 | researchgate.net |

| 4 | 1-[2,4-dihydroxy-5-(aryl acryloyl)phenyl]-aryl propenones, Isoniazide | Microwave | 5-8 min | 82-88 | researchgate.net |

This table is illustrative and based on data for analogous heterocyclic systems to highlight the general advantages of microwave-assisted synthesis.

Water-Mediated Reaction Systems

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic benefits. Water is non-toxic, non-flammable, and readily available. For the synthesis of pyrimidinedione derivatives, water-mediated systems have been explored, often in the context of multicomponent reactions like the Biginelli reaction.

While organic solvents are traditionally used, conducting these syntheses in aqueous media can lead to unique reactivity and selectivity due to hydrophobic effects and the high polarity of water. The synthesis of various uracil derivatives has been successfully performed in aqueous or mixed aqueous-organic systems. These reactions often proceed without the need for a catalyst, simplifying the workup procedure and reducing waste.

However, the solubility of nonpolar organic reactants in water can be a limitation. To overcome this, strategies such as the use of co-solvents, phase-transfer catalysts, or performing the reaction at elevated temperatures can be employed. The development of water-tolerant catalysts is also an active area of research to further expand the scope of water-mediated synthesis of pyrimidinedione derivatives.

Considerations for Atom Economy and Sustainable Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. ijstr.org Multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, are often cited as excellent examples of atom-economical processes. mdpi.comresearchgate.net In these reactions, three or more reactants combine in a single step to form the product, with minimal or no byproducts. ijstr.org

The Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing the dihydropyrimidine core. wikipedia.org This reaction is highly atom-economical as the vast majority of the atoms from the starting materials are incorporated into the final product.

Theoretical Atom Economy for the Synthesis of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione via a Modified Biginelli-type Reaction:

A plausible synthetic route to this compound could involve the reaction of p-tolyl isocyanate with an appropriate enamine or β-ketoester derivative, followed by cyclization. A more direct, albeit theoretical, Biginelli-type approach could involve the condensation of an appropriate aldehyde, a β-dicarbonyl compound, and N-(p-tolyl)urea.

Let's consider a hypothetical reaction for the purpose of calculating atom economy: Reactants: Glyoxylic acid (C₂H₂O₃), Malonic acid (C₃H₄O₄), and N-(p-tolyl)urea (C₈H₁₀N₂O) Product: this compound (C₁₁H₁₀N₂O₂) + byproducts (e.g., H₂O, CO₂)

To accurately calculate the atom economy, the specific balanced chemical equation is required. However, the principle remains that reactions with fewer steps and fewer waste products will have a higher atom economy. Sustainable synthesis of this compound and its analogs focuses on maximizing atom economy, using renewable starting materials, minimizing solvent use, and employing catalytic methods over stoichiometric reagents.

Chemo- and Regioselectivity in the Formation of Pyrimidinedione Derivatives

The synthesis of specifically substituted pyrimidinediones, such as this compound, requires precise control over chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In the context of pyrimidinedione synthesis, a key challenge is the selective introduction of substituents at the N1 and N3 positions of the uracil ring. Direct arylation or alkylation of the pyrimidine ring can often lead to a mixture of N1 and N3 substituted products, as well as C-alkylation/arylation. nih.govacs.org

A study on the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione provides valuable insights into achieving regioselectivity. mdpi.com In this multi-component reaction, a non-symmetrical urea is formed in situ from cyclohexyl isocyanate and p-toluidine. The subsequent acylation occurs chemoselectively at the more nucleophilic alkyl-substituted nitrogen atom. The final cyclization then proceeds via an intramolecular nucleophilic attack of the aryl-substituted nitrogen onto a carbonyl group, thus defining the regiochemistry of the final product. mdpi.com

The choice of protecting groups, reaction conditions (such as base and solvent), and the nature of the electrophile and nucleophile all play crucial roles in directing the regiochemical outcome of the reaction. acs.orgnih.gov For example, the direct C-H arylation of protected uracils has been shown to be regioselective for the C5 or C6 position depending on the presence or absence of a copper(I) iodide co-catalyst. acs.orgnih.gov Michael-type additions to uracil derivatives have also been developed to achieve N-1 regioselective alkylation. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyrimidinedione Synthesis

| Factor | Influence on Regioselectivity | Example | Reference |

| Nucleophilicity of Nitrogen Atoms | The more nucleophilic nitrogen in an unsymmetrical urea is preferentially acylated. | In the synthesis of a 1-(p-tolyl) derivative, the alkyl-substituted nitrogen of the urea intermediate is more nucleophilic than the aryl-substituted nitrogen. mdpi.com | mdpi.com |

| Protecting Groups | Bulky protecting groups can sterically hinder one nitrogen atom, favoring substitution at the other. | Benzyl-protected uracils are used to control the regioselectivity of C-H arylations. acs.orgnih.gov | acs.orgnih.gov |

| Catalyst System | The choice of catalyst can direct the reaction to a specific position. | Pd-catalyzed C-H arylations of 1,3-dibenzyluracil yield 5-aryl products, while the addition of CuI favors the formation of 6-aryl products. acs.orgnih.gov | acs.orgnih.gov |

| Reaction Type | The inherent mechanism of a reaction can favor a particular regioisomer. | Michael-type addition of 5-substituted uracils to acrylates can be highly N-1 regioselective. nih.gov | nih.gov |

Chemical Transformations and Derivatization Strategies of 3 P Tolyl Pyrimidine 2,4 1h,3h Dione

Modifications to the Pyrimidinedione Core Structure

The pyrimidine-2,4(1H,3H)-dione (uracil) ring is a privileged structure in medicinal chemistry, and its reactivity has been extensively studied. For N3-substituted uracils like 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, further modifications can be targeted at the N1 nitrogen, the C5-C6 double bond, and the carbonyl groups.

The N1 position of the uracil (B121893) ring is typically the most nucleophilic site after the N3 position has been substituted. Consequently, N1-alkylation is a common and straightforward modification. researchgate.net The reaction of 3-substituted uracils with various alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF allows for the synthesis of 1,3-disubstituted pyrimidine-2,4-diones. researchgate.net For the parent uracil molecule, selective alkylation at the N3 position often requires a protection strategy at the more reactive N1 position, for instance, using a tert-butyloxycarbonyl (Boc) group. researchgate.net Since the target compound is already substituted at N3, alkylation or acylation reactions are expected to proceed regioselectively at the N1 position. researchgate.netrsc.org

The C5-C6 olefinic bond is also a key site for functionalization. Halogenation, particularly bromination, is a well-established reaction. For example, the bromination of 6-chloro-1,3-dimethyluracil (B186940) is a key step in the synthesis of precursors for further cross-coupling reactions. beilstein-journals.org This suggests that this compound could undergo similar electrophilic addition or substitution reactions at the C5 and C6 positions, introducing halogens that can serve as handles for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions.

Reactions Involving the p-tolyl Substituent

The p-tolyl group attached at the N3 position offers additional opportunities for derivatization, separate from the pyrimidinedione core. The two primary reactive sites on the p-tolyl moiety are the methyl group and the aromatic ring itself.

The benzylic methyl group is susceptible to oxidation under various conditions to yield the corresponding benzoic acid derivative. This transformation would convert the p-tolyl group into a p-carboxyphenyl group, introducing a functional handle for amide bond formation or other modifications. Furthermore, the methyl group can undergo free-radical halogenation to produce a benzylic halide, another versatile intermediate for nucleophilic substitution reactions. Studies on the oxidation of the para-tolyl radical by molecular oxygen have shown that it can be efficiently converted to the para-toloxy radical, indicating the susceptibility of the tolyl group to oxidative transformations. scispace.com

The aromatic ring of the p-tolyl substituent can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the pyrimidinedione ring, connected via a nitrogen atom, is generally considered a deactivating group. The outcome of electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts reactions) would depend on the balance of these electronic effects and the specific reaction conditions, but functionalization at the positions ortho to the methyl group is a plausible outcome.

Synthesis of Fused and Spiro- Systems Incorporating the Pyrimidinedione Moiety

A significant area of research involving this compound and related structures is their use as building blocks for constructing more complex, polycyclic heterocyclic systems. Annulation reactions that build new rings onto the pyrimidinedione core lead to a diverse range of fused heterocycles with important pharmacological properties.

The synthesis of pyridothienopyrimidines, which combine the structural features of pyridine (B92270), thiophene (B33073), and pyrimidine (B1678525), has been explored for developing new antimicrobial and anticancer agents. nih.gov A common strategy involves the cyclization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. For instance, heating 3-amino-6-phenyl-4-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide with urea (B33335) leads to the formation of the corresponding pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-2,4-dione. nih.gov While this specific example builds the pyrimidine ring onto a pre-existing pyridothiophene, an alternative conceptual approach would involve starting with a functionalized 3-(p-tolyl)uracil derivative, such as 6-amino-5-cyano-3-(p-tolyl)uracil, and constructing the thiophene and pyridine rings onto it through established cyclization methodologies.

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-amino-4,6-disubstituted-thieno[2,3-b]pyridine-2-carboxamides | Urea, 180 °C | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-2,4-diones | nih.gov |

| 3-aminothieno[2,3-b]pyridine-2-carboxamides | Cyclopentanone or Cyclohexanone, ZnCl₂, DMF | Spiro[cycloalkane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′(3′H)-ones | nih.gov |

The pyrimido[4,5-d]pyrimidine (B13093195) scaffold is a core structure in many biologically active molecules. The most prevalent synthetic route to this fused system begins with a 6-aminouracil (B15529) derivative. This precursor can be prepared by the nitrosation of a uracil at the C5 position, followed by reduction of the nitroso group to an amine. For the target compound, this would involve the synthesis of 6-amino-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. This key intermediate can then undergo cyclocondensation reactions with various one-carbon electrophiles to form the second pyrimidine ring.

For example, the reaction of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones can yield 5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, which are precursors to other fused systems like pteridines. nih.gov This highlights the utility of amino-functionalized uracils in building diverse heterocyclic architectures.

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 5,6-Diaminouracil derivatives | α-Bromoacetophenones, DMF, fusion | 5-Arylethylidene-aminopyrimidine-2,4-diones | nih.gov |

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of fused heterocycles with significant therapeutic applications, including as kinase inhibitors. nih.gov Their synthesis frequently relies on the use of 6-aminouracil derivatives as starting materials. nih.gov Multi-component reactions are particularly effective for this purpose. For instance, the one-pot, three-component reaction of a 6-aminouracil, an arylglyoxal, and a CH-acidic compound (like a barbituric acid derivative) can afford highly functionalized pyrrolo[2,3-d]pyrimidines in good yields. scielo.org.mxkarazin.ua Adapting this methodology by using 6-amino-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione would provide a direct route to the corresponding 3-p-tolyl-substituted pyrrolo[2,3-d]pyrimidine derivatives.

The isomeric pyrrolo[3,2-d]pyrimidine system has also been synthesized and explored for biological activity. researchgate.netnih.gov These structures are often designed as analogues of other biologically active molecules, and their synthesis can involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine scaffold.

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil, Aurones, I₂ | DMSO, 100 °C | Pyrrolo[2,3-d]pyrimidines | nih.gov |

| 6-Amino-2-thiouracil, Arylglyoxal hydrates, N,N-Dimethylbarbituric acid | Acetic acid, reflux | Pyrrolo[2,3-d]pyrimidines | karazin.ua |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Amines, Pd(OAc)₂, BINAP | Buchwald-Hartwig Coupling | C4-Substituted Pyrrolo[2,3-d]pyrimidines | mdpi.com |

The versatility of the pyrimidinedione scaffold extends to the synthesis of more complex tricyclic and polycyclic systems. A key synthetic strategy to access a wider range of fused pyrimidines involves the conversion of the pyrimidine-2,4-dione into a 2,4-dichloropyrimidine (B19661) intermediate. This transformation is classically achieved by treating the uracil derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃) at reflux. nih.gov

Applying this reaction to this compound would hypothetically yield 2,4-dichloro-3-(p-tolyl)pyrimidine. The two chlorine atoms are excellent leaving groups that can be sequentially and selectively replaced by various nucleophiles. This dichloro intermediate would be a powerful precursor for building fused systems like pyrido[1,2-e]purines, where annulation is achieved through reactions with aminopyridines.

Functional Group Interconversions on the Pyrimidinedione Scaffold

The pyrimidinedione ring of this compound possesses several reactive sites amenable to functional group interconversions, enabling the synthesis of a diverse array of derivatives. Key transformations include modifications of the carbonyl groups and substitutions on the pyrimidine ring itself.

One of the notable interconversions is the transformation of the carbonyl groups into thiocarbonyl groups. This thionation reaction is a common strategy to modulate the electronic properties and hydrogen bonding capabilities of the uracil scaffold. Lawesson's reagent is a widely used and effective reagent for this purpose, converting amides, ketones, and esters to their corresponding thio-analogues. clockss.orgresearchgate.net While direct experimental data for the thionation of this compound is not extensively reported, the general reactivity of the uracil ring suggests that both the C2 and C4 carbonyls can be converted to thiocarbonyls. The reaction typically involves heating the substrate with Lawesson's reagent in an inert solvent like toluene (B28343) or dioxane.

Another significant avenue for functionalization is through electrophilic substitution reactions on the pyrimidine ring. The C5 position of the uracil ring is particularly susceptible to electrophilic attack, especially in the presence of activating groups. researchgate.net Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination at the C5 position can be achieved using bromine in acetic acid. The resulting 5-bromo derivative can then serve as a versatile intermediate for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the carbonyl groups can be converted into other functionalities. For example, the C4-carbonyl can be transformed into a chloro group, which can then be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This two-step sequence allows for the introduction of amino, alkoxy, and other substituents at the C4 position. The initial chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃). The subsequent amination of the resulting 4-chloropyrimidine (B154816) derivative can be carried out with a wide range of primary and secondary amines, often under acidic or basic conditions. researchgate.netmasterorganicchemistry.com

The following table summarizes some of the key functional group interconversions that are plausible on the this compound scaffold based on the known reactivity of related uracil derivatives.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Lawesson's Reagent | 3-(p-tolyl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one and/or 3-(p-tolyl)-2,4-dithioxo-2,3,4,5-tetrahydro-pyrimidin | Thionation |

| This compound | Br₂ / Acetic Acid | 5-Bromo-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | Halogenation |

| This compound | HNO₃ / H₂SO₄ | 5-Nitro-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | Nitration |

| 4-Chloro-3-(p-tolyl)pyrimidin-2(1H)-one | Various Amines (RNH₂) | 4-Amino-3-(p-tolyl)pyrimidin-2(1H)-one derivatives | Amination |

Detailed research findings on the direct application of these transformations to this compound are an active area of investigation, with the potential to yield novel compounds with interesting biological and material properties. The synthesis of a related compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, highlights the accessibility of such substituted uracil scaffolds for further chemical exploration. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 P Tolyl Pyrimidine 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon framework of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the pyrimidine (B1678525) ring, the p-tolyl group, and the N-H proton. The aromatic protons of the p-tolyl group typically appear as a set of doublets in the downfield region, a characteristic AA'BB' system. The methyl protons of the tolyl group exhibit a singlet in the upfield region. The vinylic protons on the pyrimidine ring give rise to a pair of doublets, with their coupling constant being indicative of their cis-relationship. The N-H proton of the pyrimidine ring is usually observed as a broad singlet.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for the carbonyl carbons, the aromatic carbons of the p-tolyl ring, the vinylic carbons of the pyrimidine ring, and the methyl carbon. The two carbonyl carbons (C2 and C4) are typically observed at the most downfield chemical shifts. The aromatic carbons of the p-tolyl group show four distinct signals, while the vinylic carbons of the pyrimidine ring also present as two separate resonances. The methyl carbon of the tolyl group appears at the highest field.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. Prominent absorption bands are expected for the N-H stretching vibration, typically appearing as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the dione (B5365651) system are expected to show strong absorptions around 1650-1750 cm⁻¹. The C=C stretching vibrations of the pyrimidine ring and the aromatic p-tolyl ring would be observed in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for both the aromatic and methyl groups would be present.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit absorption maxima (λmax) characteristic of the conjugated pyrimidine-2,4-dione system and the aromatic p-tolyl group. These transitions are typically π → π* in nature. The exact position of the absorption maxima can be influenced by the solvent used for the analysis.

Table 4: UV-Vis Spectral Data of this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways may involve the loss of small molecules such as CO or cleavage of the bond between the pyrimidine ring and the p-tolyl group.

Table 5: Mass Spectrometry Data of this compound

| m/z | Assignment |

|---|

Table 6: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Calculated m/z | Found m/z | Formula |

|---|

X-ray Crystallography for Structural Determination of Pyrimidinedione Analogs

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For pyrimidinedione derivatives, this method provides precise information on bond lengths, bond angles, and conformation, offering insights into the molecule's steric and electronic properties. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related analogs provides a robust framework for understanding its likely structural characteristics.

A pertinent example is the structural analysis of 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione. nih.govresearchgate.net The study of this analog reveals critical structural features that are likely shared across similar pyrimidinedione compounds. The molecule was found to crystallize in a monoclinic system, and its structure was solved and refined to a high degree of precision. nih.gov In the crystal, molecules form inversion dimers through pairs of strong N—H⋯O hydrogen bonds. nih.govresearchgate.net These dimers are further connected into chains by additional hydrogen bonding, which stabilizes the crystal lattice. nih.govresearchgate.net

The dihedral angle between the pyrimidinedione ring and the adjacent p-tolyl ring is a key parameter, which was determined to be 66.69 (10)° in the studied analog. nih.govresearchgate.net This significant twist is a result of the steric hindrance and electronic interactions between the two ring systems. The detailed crystallographic data for this analog are summarized below.

| Parameter | Value |

|---|---|

| Empirical formula | C14H16N2O2S |

| Formula weight | 276.35 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 11.8356 (3) |

| b (Å) | 10.3040 (2) |

| c (Å) | 13.3999 (3) |

| β (°) | 119.850 (2) |

| Volume (ų) | 1417.37 (6) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Cu Kα |

| Reflections collected | 9643 |

| Independent reflections | 2658 |

| Final R indices [I > 2σ(I)] | R1 = 0.044, wR2 = 0.126 |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. This method serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental composition.

For pyrimidine derivatives, this technique is routinely applied to confirm that the synthesis and purification processes have yielded the target molecule. rsc.orgclockss.org For instance, the elemental analysis of various synthesized pyrimidine-based compounds shows a high degree of accuracy between the calculated and observed values.

| Compound | Molecular Formula | %C | %H | %N | |

|---|---|---|---|---|---|

| 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile rsc.org | C12H8N4O3S | Calculated | 50.00 | 2.80 | 19.43 |

| Found | 49.98 | 2.69 | 19.41 | ||

| 1,3-Dimethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione 6-Imide clockss.org | C10H10N4O2 | Calculated | 54.54 | 5.49 | 25.44 |

| Found | 54.52 | 5.68 | 25.24 | ||

| 5-Amino-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione clockss.org | C9H10N4O2 | Calculated | 52.42 | 4.89 | 27.17 |

| Found | 52.66 | 4.87 | 26.89 |

The data presented in the table demonstrates the utility of elemental analysis in confirming the structures of complex heterocyclic molecules. For this compound (C11H10N2O2), the theoretical elemental composition would be calculated and compared with experimental results to validate its synthesis.

Computational Chemistry and Theoretical Investigations of 3 P Tolyl Pyrimidine 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. A full DFT analysis of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione would provide fundamental insights into its behavior at a molecular level.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the determination of the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve analyzing the orientation of the p-tolyl ring relative to the pyrimidinedione ring. Conformational analysis would explore different rotational isomers (conformers) to locate the global minimum on the potential energy surface, thus identifying the most probable shape of the molecule.

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal the presence and strength of hyperconjugative interactions and intramolecular charge transfer (ICT). In the case of this compound, NBO analysis would quantify the electron delocalization between the p-tolyl ring and the pyrimidinedione system, providing insights into the stability and electronic communication between these two fragments.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP map would identify electron-rich regions (typically colored red or yellow), which are susceptible to attack by electrophiles, and electron-deficient regions (colored blue), which are prone to attack by nucleophiles. For this compound, the MESP would highlight the reactive sites on both the pyrimidinedione and the p-tolyl rings.

Quantum Chemical Parameters and Prediction of Theoretical Properties

Beyond the standard DFT analyses, a range of other quantum chemical parameters can be calculated to predict various theoretical properties of this compound. This could include the calculation of theoretical vibrational frequencies (infrared and Raman spectra) to compare with experimental data, the prediction of NMR chemical shifts to aid in structural elucidation, and the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. ias.ac.in Computational chemistry allows for the prediction of NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. frontiersin.org Molecules with large hyperpolarizability values are considered good candidates for NLO applications. ias.ac.in The calculation of these properties for this compound would involve determining its molecular polarizability and hyperpolarizability tensors using methods like DFT. Such studies often explore the relationship between molecular structure, electronic properties (like the HOMO-LUMO gap), and the magnitude of the NLO response. frontiersin.org

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations could provide insights into its conformational flexibility, such as the rotation of the p-tolyl group relative to the pyrimidine (B1678525) ring. Furthermore, simulations in a solvent environment (e.g., water) could be used to study solvation effects and the dynamics of intermolecular interactions, such as hydrogen bonding between the molecule and solvent molecules.

Atoms in Molecules (AIM) Theory and Analysis of Intra- and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the topology of the electron density to define chemical concepts like atoms and bonds. wikipedia.orguni-rostock.de By locating bond critical points (BCPs) in the electron density, AIM analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net For this compound, AIM theory could be applied to:

Quantify the strength and nature of the covalent bonds within the pyrimidine and tolyl rings.

Investigate intramolecular hydrogen bonds, if any are present.

Analyze intermolecular interactions in a simulated crystal lattice or dimer, providing insights into the forces that stabilize the solid-state structure. researchgate.net

Mechanistic Studies and Molecular Interactions

Elucidation of Reaction Mechanisms in the Synthesis of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione and its Derivatives

The synthesis of N3-substituted pyrimidine-2,4(1H,3H)-diones, such as the p-tolyl derivative, can be achieved through several established routes. A common and fundamental approach involves the condensation of a β-ureido acid, which can be formed from the reaction of a β-amino acid or its ester with an isocyanate. For this compound, the likely mechanism involves the reaction of a β-alanine derivative with p-tolyl isocyanate, followed by acid-catalyzed cyclization and dehydration to form the pyrimidine-dione ring.

Modern synthetic methodologies have enabled more complex, multi-component reactions for creating highly substituted derivatives. For instance, a detailed mechanism has been proposed for the synthesis of a related derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com Although the p-tolyl group is at the N1 position in this case, the mechanism illustrates key principles of uracil (B121893) ring formation.

The proposed pathway for this four-component reaction is as follows:

In Situ Urea (B33335) Formation : The reaction begins with the nucleophilic addition of p-toluidine (B81030) to cyclohexyl isocyanate, forming the non-symmetrical urea intermediate. mdpi.com

Palladium-Catalyzed Carbonylation : Concurrently, a palladium catalyst facilitates the carbonylation of an α-chloroketone, leading to a reactive β-ketoacylpalladium intermediate. mdpi.com

Acylation : This palladium intermediate then selectively acylates the more nucleophilic nitrogen of the urea derivative. The selectivity is attributed to the higher nucleophilicity of the alkyl-substituted nitrogen compared to the aryl-substituted one. mdpi.com

Cyclization and Condensation : The final step involves an intramolecular nucleophilic attack from the aryl-substituted nitrogen onto a carbonyl group, promoting cyclization. A subsequent condensation reaction eliminates water to form the stable pyrimidine-2,4(1H,3H)-dione ring system. mdpi.com

Other mechanistic approaches for modifying the uracil core include direct C-H functionalization. For example, silver-catalyzed three-component reactions have been developed for the regioselective C-H selenation of uracils using arylboronic acids and selenium powder. rsc.org The proposed mechanism involves the generation of an aryl radical from the arylboronic acid, which reacts with selenium to form an arylselanyl radical. This radical then attacks the uracil ring to produce the functionalized derivative. rsc.org

Investigation of Intramolecular Interactions within the Compound

The three-dimensional structure and conformation of this compound are governed by a network of intramolecular interactions. These include the spatial relationship between the p-tolyl and pyrimidine (B1678525) rings and potential non-covalent interactions within the molecule.

| Parameter | Value | Compound |

| Dihedral Angle (Pyrimidine-Benzene) | 66.69 (10)° | 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione |

| Torsion Angle (C–S–C–N) | -19.57 (16)° | 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione |

This interactive table presents key structural parameters from a related derivative, illustrating the non-planar conformation driven by intramolecular forces.

Studies on Intermolecular Interactions and Potential Supramolecular Assembly

The pyrimidine-2,4(1H,3H)-dione core is an excellent scaffold for forming predictable and robust supramolecular assemblies due to its hydrogen bond donor (N-H) and acceptor (C=O) sites. rsc.orgrsc.org These non-covalent interactions dictate the crystal packing and can be exploited in crystal engineering.

The primary intermolecular interaction governing the assembly of uracil derivatives is the formation of N—H⋯O hydrogen bonds. rsc.orgnih.gov Crystal structure analysis of 5-propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione shows that adjacent molecules form inversion-related dimers through strong pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.net This specific interaction creates a common and highly stable supramolecular synthon known as the R²₂(8) ring motif. nih.govresearchgate.netnih.gov

These dimeric units serve as building blocks for larger assemblies. In the same crystal structure, the dimers are further connected into one-dimensional chains extending along the crystallographic c-axis through additional N—H⋯O hydrogen bonds, ultimately forming two-dimensional networks. nih.govresearchgate.net

| Interaction Type | Motif/Assembly | Compound Reference |

| N—H⋯O | Inversion Dimer (R²₂(8) ring) | 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione nih.govresearchgate.net |

| N—H⋯O | Chains of Dimers | 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione nih.govresearchgate.net |

| N—H⋯O | 2D Sheets | Uracil rsc.org |

| C—H⋯O | Inter- and Intramolecular | 5-Fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione nih.gov |

| π–π Stacking | Between pyrimidine rings | Uracil rsc.org |

This interactive table summarizes the key intermolecular interactions and the resulting supramolecular structures observed in uracil derivatives.

Structure-Reactivity Relationships at the Molecular Level (excluding biological activity)

The chemical reactivity of this compound is intrinsically linked to its molecular structure, including the electronic properties of both the pyrimidine and p-tolyl rings. The pyrimidine ring is electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack.

The p-tolyl group, with its electron-donating methyl substituent, can modulate the electronic character of the pyrimidine ring. This substituent effect can influence the reactivity at various positions. For example, in palladium-catalyzed cross-coupling reactions on substituted uracils, the nature of the substituents plays a key role. Studies on the synthesis of 6-alkynyl-5-aryluracils via Sonogashira–Hagihara and Suzuki–Miyaura couplings have shown that strong electron-withdrawing or electron-donating groups on the arylacetylene reactant can lead to lower product yields, demonstrating a clear structure-reactivity relationship. beilstein-journals.org

The uracil ring itself can undergo various chemical transformations. Its C5=C6 double bond is susceptible to electrophilic addition, such as halogenation. acs.org Computational studies have shown that the activation energies for these reactions are highly dependent on solvent polarity, indicating that the stability of charged intermediates formed during the reaction is a critical factor. acs.orgnih.gov

Furthermore, the nitrogen atoms of the uracil ring exhibit different reactivities. In the synthesis of a 1,3-disubstituted uracil derivative, the acylation of a non-symmetrical urea intermediate occurred selectively at the alkyl-substituted nitrogen over the aryl-substituted nitrogen, a difference attributed to the higher nucleophilicity of the former. mdpi.com This highlights how the electronic environment of an atom directly governs its chemical reactivity. Under specific conditions, the uracil ring can be transformed into highly reactive intermediates, such as "uracilyne," which can then participate in cycloaddition reactions, offering a pathway to complex fused heterocyclic systems. digitellinc.com

Applications in Materials Science and As Synthetic Intermediates

Utility as Precursors and Building Blocks in Complex Organic Synthesis

The pyrimidine-2,4-dione framework is a versatile building block in organic synthesis, and the presence of the p-tolyl substituent at the N3 position offers specific steric and electronic properties that can be exploited in the design of more complex molecules. While direct studies on 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione as a precursor are not extensively detailed in publicly available research, the reactivity of the uracil (B121893) ring system is well-established, allowing for predictions of its synthetic utility.

The active methylene (B1212753) group at the C5 position and the electrophilic nature of the C6 position in the pyrimidine-2,4-dione ring are key sites for functionalization. These positions can undergo a variety of reactions, including condensations, cycloadditions, and substitutions, to build intricate molecular architectures. For instance, the condensation of pyrimidine-2,4-diones with aldehydes and other electrophiles is a common strategy for the synthesis of more complex structures. The p-tolyl group can influence the reactivity of the pyrimidine (B1678525) ring through electronic effects and can also serve as a handle for further transformations.

The general utility of pyrimidine-2,4-dione derivatives as synthetic precursors is highlighted by their use in the synthesis of various biologically active compounds and functional materials. The synthetic strategies often involve the modification of the pyrimidine ring at various positions to achieve the desired molecular complexity and properties.

Role in the Construction of Diversified Heterocyclic Systems

A significant application of pyrimidine-2,4-dione derivatives lies in their use as starting materials for the synthesis of fused heterocyclic systems. These fused systems are of great interest due to their diverse biological activities and material properties. The reactivity of the pyrimidine-2,4-dione core allows for the annulation of additional rings, leading to a wide array of heterocyclic scaffolds.

One common approach involves the reaction of a functionalized pyrimidine-2,4-dione with a suitable binucleophilic reagent to construct a new ring. For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved from 6-aminouracil (B15529) derivatives. nih.govnih.gov While a direct synthesis from this compound would require prior functionalization at the C6 position, this pathway highlights the potential of the core structure.

Another important class of fused heterocycles derived from pyrimidine-2,4-diones are pyrano[2,3-d]pyrimidines . These are often synthesized through a three-component reaction involving an aldehyde, malononitrile, and a barbituric acid or uracil derivative. nih.gov This approach demonstrates the versatility of the pyrimidine-2,4-dione scaffold in multicomponent reactions to build complex heterocyclic systems in a single step.

Furthermore, the synthesis of thieno[2,3-d]pyrimidines can be accomplished from appropriately substituted pyrimidine-2,4-diones. nih.gov These sulfur-containing fused systems have shown interesting biological activities. The general synthetic strategies for these fused systems underscore the importance of the pyrimidine-2,4-dione core as a foundational element in heterocyclic chemistry.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine-2,4-dione Precursors This table is interactive and can be sorted by clicking on the column headers.

| Fused Heterocycle | General Synthetic Precursor | Potential Synthetic Route |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil derivative | Cyclocondensation with a 1,3-dielectrophile |

| Pyrano[2,3-d]pyrimidine | Barbituric acid/Uracil derivative | Three-component reaction with an aldehyde and malononitrile |

| Thieno[2,3-d]pyrimidine | Functionalized pyrimidine-2,4-dione | Annulation with a sulfur-containing reagent |

| Pyrimido[4,5-d]pyrimidine (B13093195) | Polymer-bound pyrimidine | Reaction with isocyanates followed by intramolecular cyclization researchgate.net |

Exploration of Optical and Electronic Material Properties (e.g., NLO applications)

The field of materials science has seen a growing interest in organic compounds with unique optical and electronic properties. Pyrimidine derivatives, due to their electron-deficient nature and planar structure, are promising candidates for the development of new functional materials. rsc.orgnih.gov In particular, the incorporation of pyrimidine rings into push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, can lead to materials with significant nonlinear optical (NLO) properties. rsc.orgnih.govrsc.orgresearchgate.net

Research on related styrylpyrimidine derivatives has shown that the branching and symmetry of the molecule can have a significant impact on their two-photon absorption (2PA) properties. rsc.org These findings suggest that by strategically modifying the this compound scaffold, it may be possible to tune its optical properties for specific applications. The investigation of linear and nonlinear optical properties of newly synthesized pyrimidine derivatives often involves both experimental measurements and computational studies to understand the structure-property relationships. rsc.orgnih.gov

The photoluminescence properties of heterocyclic systems derived from pyrimidine-2,4-diones have also been a subject of interest. For instance, pyrazolopyridopyridazine diones have been synthesized and their photoluminescence properties investigated, showing variations in fluorescence intensity and maximal position depending on the solvent. nih.gov This indicates that the broader class of compounds accessible from pyrimidine-2,4-dione precursors could have applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

Q & A

Q. What are the common synthetic routes for preparing 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves condensation reactions between substituted aldehydes and uracil derivatives. For example, reacting uracil with p-tolualdehyde in acidic aqueous conditions (e.g., HCl as a catalyst at 70°C) yields bis-pyrimidinediones via a 1:1 or 1:2 aldehyde-to-uracil ratio . Alkylation of the pyrimidine core can be achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, producing N-alkylated derivatives . Reaction optimization, such as solvent choice (acetic acid for cyclization) and temperature, is critical for minimizing side products .

Q. How are structural modifications at the pyrimidine core characterized experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming substitution patterns. For example, ¹H NMR of alkylated derivatives shows distinct peaks for aromatic protons (δ 6.70–7.26 ppm) and alkyl groups (e.g., methyl groups at δ 2.10–2.50 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline solids) further validate molecular structures .

Q. What in vitro assays are used to evaluate the biological activity of pyrimidinedione derivatives?

Common assays include:

- Antioxidant activity : Measurement of lipid peroxidation inhibition via malondialdehyde (MDA) production in rat liver microsomes, with IC₅₀ values calculated for comparison .

- Antimicrobial activity : Disk diffusion or broth microdilution assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HT-29 for colorectal cancer) .

Advanced Research Questions

Q. How can computational methods guide the design of pyrimidinedione-based HIV-1 capsid inhibitors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding interactions between pyrimidinediones and the HIV-1 capsid protein. For example, bis-pyrimidinediones with hydrophobic substituents show stronger binding to the capsid’s PF74 pocket due to π-π stacking and van der Waals interactions . Density functional theory (DFT) calculations further optimize substituent electronic properties (e.g., trifluoromethyl groups enhance lipophilicity and binding affinity) .

Q. How can contradictory results in synthetic yields of bis-pyrimidinediones be resolved?

Contradictions often arise from reaction stoichiometry and catalyst choice. For instance, using a 1:2 aldehyde-to-uracil ratio in water with concentrated HCl at 70°C maximizes bis-pyrimidinedione formation (>70% yield), while deviations lead to mono- or oligomeric byproducts . Kinetic studies (e.g., monitoring via HPLC) and adjusting reaction time (12–24 hours) improve reproducibility .

Q. What strategies enhance the metabolic stability of pyrimidinedione derivatives in preclinical studies?

- N-Alkylation : Introducing methyl or benzyl groups at the N1 position reduces hepatic clearance by blocking cytochrome P450 oxidation .

- Fluorination : Substituting hydrogen with fluorine at the phenyl ring improves metabolic stability (e.g., 3-(4-fluorophenyl) derivatives show 2× longer half-life in rat plasma) .

- Prodrug design : Esterification of hydroxyl groups enhances oral bioavailability .

Q. How do substituent electronic effects influence antioxidant activity in fluorinated pyrimidinediones?

Electron-withdrawing groups (e.g., -CF₃, -Cl) at the phenyl ring increase radical scavenging activity by stabilizing the intermediate radical species. For example, S-86 (3-[2-chloroethyl] derivative) inhibits MDA production by 58.12% at 10 µM, outperforming 5-FU (24.11%) due to enhanced electrophilicity . Hammett σ constants correlate with activity trends, guiding rational design .

Q. What crystallographic techniques resolve structural ambiguities in thieno-pyrimidinedione derivatives?

Single-crystal X-ray diffraction confirms fused-ring systems (e.g., thieno[2,3-d]pyrimidine-2,4-diones) with a mean C–C bond length of 1.47 Å and dihedral angles <10° between rings, ensuring planar geometry critical for π-orbital overlap and bioactivity . Disorder in alkyl side chains is resolved via SHELXL refinement .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.